5-methylimidazo[1,2-a]pyridin-8-amine hydrochloride
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Overview
Description
5-methylimidazo[1,2-a]pyridin-8-amine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry, particularly in the development of drugs for various diseases. The compound’s unique structure, which includes a fused bicyclic system, makes it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylimidazo[1,2-a]pyridin-8-amine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid or a Bronsted acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-methylimidazo[1,2-a]pyridin-8-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom in the imidazo ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted imidazo[1,2-a]pyridine compounds .
Scientific Research Applications
5-methylimidazo[1,2-a]pyridin-8-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new drugs for treating infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-methylimidazo[1,2-a]pyridin-8-amine hydrochloride involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
Imidazo[1,2-a]pyrimidine: Another related compound with applications in medicinal chemistry.
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity
Uniqueness
5-methylimidazo[1,2-a]pyridin-8-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
2731008-48-1 |
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Molecular Formula |
C8H10ClN3 |
Molecular Weight |
183.64 g/mol |
IUPAC Name |
5-methylimidazo[1,2-a]pyridin-8-amine;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c1-6-2-3-7(9)8-10-4-5-11(6)8;/h2-5H,9H2,1H3;1H |
InChI Key |
CPEJIKSPJXPBRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=NC=CN12)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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